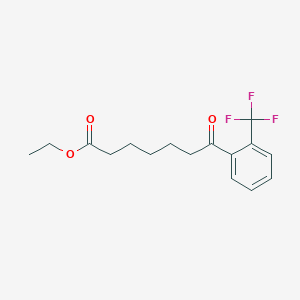

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate

Description

Properties

IUPAC Name |

ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)11-5-3-4-10-14(20)12-8-6-7-9-13(12)16(17,18)19/h6-9H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBLCTMENWKYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645731 | |

| Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-71-4 | |

| Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of this compound generally follows a multi-step process involving:

Selection of Starting Materials: The key starting materials include ethyl heptanoate and 2-trifluoromethylbenzaldehyde. These provide the heptanoate backbone and the trifluoromethylphenyl moiety, respectively.

Condensation Reaction: A base-catalyzed condensation reaction is performed between ethyl heptanoate and 2-trifluoromethylbenzaldehyde. Sodium ethoxide or a similar base is typically used to facilitate the formation of an intermediate compound.

Oxidation Step: The intermediate undergoes oxidation to introduce the keto group at the 7-position. Common oxidizing agents include potassium permanganate or chromium trioxide, which selectively oxidize the intermediate to yield the target ketone ester.

This synthetic approach is adapted from analogous procedures reported for positional isomers of the trifluoromethylphenyl substituent (e.g., 3- and 4-trifluoromethylphenyl derivatives), which share similar reaction conditions and mechanisms.

Industrial Scale Production

In industrial settings, the synthesis is optimized for scale, yield, and purity:

Batch or Continuous Flow Processes: Large-scale production may employ batch reactors or continuous flow systems to maintain consistent reaction conditions.

Optimization of Reaction Parameters: Temperature, pressure, reaction time, and reagent concentrations are finely tuned to maximize yield and minimize by-products.

Catalyst and Solvent Selection: Catalysts and solvents are chosen to enhance reaction efficiency and facilitate downstream purification.

Purification: Post-reaction purification typically involves extraction, distillation, and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Related Synthetic Methodologies: Grignard Reaction and Condensation

While direct literature on the exact preparation of this compound is limited, related compounds such as 7-chloro-2-oxoheptanoate have been synthesized using Grignard reagents and condensation reactions, which provide insight into potential synthetic strategies:

Grignard Reagent Formation: Reaction of 1-bromo-5-chloropentane with magnesium in anhydrous diethyl ether under nitrogen atmosphere forms the Grignard reagent.

Condensation with Diethyl Oxalate: The Grignard reagent reacts with diethyl oxalate in dry toluene at low temperatures (0 to -10 °C) to form the ketoester intermediate.

Purification Steps: The crude product undergoes condensation with hydrazine derivatives or 4-dinitrophenylhydrazine, followed by hydrolysis and extraction to yield purified ketoesters with high GC purity (up to 99%).

This methodology highlights the importance of controlled reaction conditions, inert atmosphere, and stepwise purification to obtain high-quality ketoesters, which can be adapted for trifluoromethyl-substituted analogs.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Condensation | Ethyl heptanoate + 2-trifluoromethylbenzaldehyde + NaOEt | Ambient to reflux | Several hours | Moderate to high | Base-catalyzed aldol-type condensation |

| Oxidation | Potassium permanganate or chromium trioxide | 0 to 25 | 1-3 hours | High | Selective oxidation to keto group |

| Grignard reagent formation | 1-bromo-5-chloropentane + Mg in diethyl ether | -20 to +15 | 1-2 hours | High | Inert atmosphere, slow addition |

| Condensation with diethyl oxalate | Grignard reagent + diethyl oxalate in toluene | 0 to -10 | 2 hours | 80-85% (GC purity) | Controlled pH adjustment post-reaction |

| Purification | Hydrazine derivatives + hydrolysis + extraction | Ambient | 1-2 hours | 97-99% (GC purity) | Multiple washing and extraction steps |

Research Findings and Analysis

The trifluoromethyl group on the phenyl ring significantly influences the compound's chemical behavior, requiring careful control of reaction conditions to avoid side reactions.

Oxidation steps must be carefully monitored to prevent over-oxidation or degradation of the trifluoromethylphenyl moiety.

Industrial synthesis benefits from continuous flow techniques that improve heat and mass transfer, leading to better yields and reproducibility.

Purification using hydrazine derivatives is effective in removing impurities and increasing the purity of the ketoester product, as demonstrated in related compounds.

The use of inert atmospheres (nitrogen or argon) and anhydrous solvents is critical during Grignard reagent formation to prevent reagent decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate can undergo various types of chemical reactions, including:

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Oxidizing Agents: Potassium permanganate, chromium trioxide

Bases: Sodium ethoxide, sodium hydroxide

Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

Reduction: Ethyl 7-hydroxy-7-(2-trifluoromethylphenyl)heptanoate

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 7-oxo-7-(2-trifluoromethylphenyl)heptanoic acid and ethanol

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

- Hydrolysis: The ester group can be hydrolyzed to yield carboxylic acids and alcohols.

2. Biology

Research indicates potential biological activities associated with this compound. It may interact with biomolecules, influencing various biochemical pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to interact with hydrophobic regions of target proteins.

3. Medicine

Ongoing studies are exploring the compound's therapeutic potential, particularly as a precursor in synthesizing pharmaceutical compounds. Its unique structure suggests possible applications in developing anti-inflammatory and anticancer drugs.

4. Industry

In industrial applications, this compound is utilized in developing specialty chemicals with unique properties, enhancing product performance in various formulations.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The keto group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

- Structure : Differs by the -CF₃ group at the meta position (3-position) of the phenyl ring.

- Properties : Expected to exhibit similar lipophilicity and metabolic stability as the ortho isomer but with altered steric and electronic effects due to substituent positioning.

- Availability : Offered by CymitQuimica in 1g and 2g quantities .

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (CAS 122115-58-6)

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS 898775-85-4)

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate (CAS 898749-82-1)

- Structure: Contains a pyrrolinomethyl group at the meta position.

- Physicochemical Data :

- Density: 1.091 g/cm³ (predicted)

- Boiling Point: 457.4°C (predicted)

- pKa: 8.61 (predicted)

- Applications: Potential use in medicinal chemistry due to its nitrogen-rich heterocycle .

Functional Analogues in Flavor and Fragrance Industries

Ethyl Heptanoate

- Structure : A simple ester lacking the ketone and phenyl groups.

- Applications: Key flavor compound in alcoholic beverages (e.g., Chinese Baijiu), contributing fruity/grape-like notes . Concentration in Luzhoulaojiao liquor: ~3.66 mg/L .

- Biological Relevance: No significant locomotor effects observed in Drosophila models at tested concentrations .

Data Table: Comparative Analysis of Ethyl 7-oxo-7-phenylheptanoate Derivatives

Research Findings and Trends

Fluorinated Derivatives: The -CF₃ group in this compound and its meta isomer enhances metabolic stability, making them valuable in medicinal chemistry. However, commercial discontinuation suggests challenges in synthesis or demand .

Heterocyclic Modifications: Derivatives with piperidine or pyrrolinone groups (e.g., CAS 898749-82-1) are prioritized in drug development due to their ability to interact with biological targets .

Flavor Industry Relevance: Simpler esters like ethyl heptanoate dominate flavor applications, whereas phenyl-substituted analogs are niche due to structural complexity .

Biological Activity

Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate is a chemical compound with a unique structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 348.34 g/mol. The compound features a heptanoate backbone with an oxo group at the 7-position and a trifluoromethyl group attached to the phenyl ring. This structural configuration enhances its lipophilicity, which is crucial for biological interactions.

The mechanism of action of this compound involves interactions with various biological macromolecules, particularly proteins and enzymes. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to interact with hydrophobic regions of target proteins. This interaction may lead to modulation of enzyme activities and influence various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

While comprehensive studies specifically focused on this compound are scarce, insights can be drawn from related compounds:

Synthetic Routes and Applications

The synthesis of this compound typically involves reactions such as Claisen condensation followed by hydrolysis and decarboxylation. Its applications extend across various fields:

- Organic Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals : Investigated for potential therapeutic applications including anti-inflammatory and anticancer drugs.

- Industrial Applications : Employed in the development of specialty chemicals with unique properties.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate?

While direct synthesis protocols for this compound are not explicitly detailed in the available evidence, analogous methods for structurally similar esters suggest a multi-step approach. For example, coupling reactions involving phenylboronic acids under palladium catalysis (e.g., (PPh₃)₄Pd) with ketone intermediates, followed by esterification, are common. Post-reaction purification via silica gel chromatography and ethyl acetate extraction is recommended to isolate the product . Researchers should validate reaction conditions (e.g., temperature, solvent, and catalyst loading) through iterative optimization.

Q. How should researchers handle purification and isolation of this compound?

Ethyl acetate is frequently used for liquid-liquid extraction due to its polarity and miscibility with organic byproducts. Post-extraction, silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) can resolve impurities. For crystalline derivatives, recrystallization in solvents like ethanol or dichloromethane may improve purity. Analytical techniques such as TLC, HPLC, or GC-MS should confirm purity .

Q. What safety protocols are critical during handling?

The compound’s structural analogs exhibit potential carcinogenicity (classified by IARC, ACGIH, and NTP) and acute toxicity risks. Researchers must:

- Use NIOSH/EN 166-compliant PPE (gloves, safety goggles, and lab coats).

- Avoid dust generation; work under fume hoods with adequate ventilation.

- Store in sealed containers away from incompatible materials (e.g., strong oxidizers). Emergency measures include using CO₂ or dry powder extinguishers for fires and avoiding aqueous washdowns for spills to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory toxicological data (e.g., carcinogenicity classifications) be reconciled?

Discrepancies in carcinogenicity classifications (e.g., IARC vs. OSHA) may arise from differences in study design (e.g., dose, exposure duration, or model organisms). Researchers should:

- Conduct dose-response studies in vitro (e.g., Ames test for mutagenicity).

- Cross-reference toxicokinetic data (e.g., metabolic pathways involving cytochrome P450 enzymes).

- Prioritize recent studies aligned with OECD or EPA guidelines to resolve ambiguities .

Q. What experimental strategies can determine the compound’s physicochemical properties (e.g., critical loci, solubility)?

For phase-behavior analysis, binary systems with CO₂ can be studied using high-pressure view cells to measure critical points (pressure-temperature-composition). Techniques like static or dynamic solubility assays in solvents (e.g., DMSO, ethanol) paired with UV-Vis or NMR quantification are recommended. Differential scanning calorimetry (DSC) can assess thermal stability and decomposition thresholds .

Q. How can researchers optimize analytical quantification in complex matrices?

GC-MS is highly effective for quantifying ester derivatives in mixtures. For example, coal-active treatment in fermentation studies increased ethyl heptanoate concentrations, detectable via GC-MS with selective ion monitoring (SIM). Internal standards (e.g., deuterated analogs) improve accuracy, while solid-phase microextraction (SPME) enhances sensitivity for trace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.